Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic compound notable for its unique chemical structure and potential applications in various scientific fields. Classified under the Globally Harmonized System of Classification and Labelling of Chemicals as a GHS07 compound, it is recognized as a combustible liquid that can cause skin burns and eye damage. This compound is particularly significant in medicinal chemistry due to the properties imparted by its fluorinated groups, which enhance lipophilicity and metabolic stability.
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is derived from benzoic acid derivatives through various synthetic pathways. Its classification falls within the category of fluorinated organic compounds, specifically benzoates, which are esters of benzoic acid. The presence of both fluoro and trifluoromethoxy substituents distinguishes it from other benzoate derivatives, potentially influencing its reactivity and biological activity.
The synthesis of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can be achieved through several methods:
The synthesis requires precise control over conditions to avoid decomposition or unwanted side reactions. The choice of solvents, catalysts, and reaction temperatures is critical for maximizing yield and purity.
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate features a benzoate backbone with specific substituents that enhance its chemical properties. The molecular formula is , indicating the presence of three functional groups: an ethyl group, a fluoro group at the meta position, and a trifluoromethoxy group at the para position.
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 3-fluoro-4-(trifluoromethoxy)benzoate primarily revolves around its ability to participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluoro and trifluoromethoxy groups. These groups increase the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.
In oxidation reactions, the ester bond is cleaved, resulting in the formation of a carboxylic acid, while reduction involves the addition of hydrogen across the carbonyl group.
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate has several significant applications:
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate (CAS RN: 1197231-80-3) is systematically named under IUPAC conventions as ethyl 3-fluoro-4-(trifluoromethoxy)benzoate, reflecting its core benzoate ester structure with two distinct substituents on the aromatic ring. The parent compound is benzoic acid, modified by an ethyl ester group at position 1, a fluorine atom at position 3, and a trifluoromethoxy group (–OCF₃) at position 4. Key identifiers include:
CCOC(=O)C1=CC=C(OC(F)(F)F)C(F)=C1
(canonical form) [3] [6] FLEYPLBDYOXBSF-UHFFFAOYSA-N
[6] Table 1: Molecular Identifiers of Ethyl 3-Fluoro-4-(Trifluoromethoxy)Benzoate
Property | Value |
---|---|
IUPAC Name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate |
CAS Registry Number | 1197231-80-3 |
Molecular Formula | C₁₀H₈F₄O₃ |
Molecular Weight | 252.16 g/mol |
Canonical SMILES | CCOC(=O)C1=CC=C(OC(F)(F)F)C(F)=C1 |
InChIKey | FLEYPLBDYOXBSF-UHFFFAOYSA-N |
The compound features a planar benzoate ring due to sp² hybridization, with substituents influencing bond lengths and angles. The ester group (–COOEt) exhibits partial double-bond character (C=O: ~1.20 Å, C–O: ~1.34 Å), while the trifluoromethoxy group adopts a twisted conformation relative to the ring to minimize steric repulsion. Computational chemistry data (e.g., TPSA: 35.53 Ų, logP: 2.90) indicates moderate lipophilicity and low polar surface area, suggesting membrane permeability [5]. Key geometric attributes:
The 3-fluoro and 4-trifluoromethoxy groups exert strong electronic and steric effects:
Table 2: Electronic Descriptors of Key Substituents
Substituent | Hammett σₚ | Hammett σₘ | Electronic Effect |
---|---|---|---|
–F | 0.06 | 0.34 | Strong −I, weak +M |
–OCF₃ | 0.40 | 0.35 | Strong −I, negligible +M |
–COOEt | 0.45 | 0.37 | Strong −I, moderate −M |
Comparative analysis reveals how substituent changes alter physicochemical properties:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7